(2S)-3-amino-2-(4-fluorophenyl)propanoic acid, also known as (S)-2-amino-3-(4-fluorophenyl)propanoic acid, is a fluorinated derivative of the amino acid phenylalanine. It features a chiral center at the second carbon, which is essential for its biological activity. The compound has the molecular formula C15H13FNO2 and a molecular weight of 277.27 g/mol. Its structure includes an amino group, a carboxylic acid group, and a 4-fluorophenyl substituent, contributing to its unique properties and potential applications in medicinal chemistry and biochemistry.
(2S)-3-amino-2-(4-fluorophenyl)propanoic acid can undergo various chemical transformations:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
This compound exhibits notable biological activity, primarily due to its structural similarity to natural amino acids. It acts as a substrate for enzymes involved in neurotransmitter synthesis, particularly tyrosine hydroxylase, which is crucial for catecholamine biosynthesis. Its fluorinated nature may enhance binding affinity and selectivity towards specific receptors or enzymes compared to non-fluorinated analogs.
Several synthesis methods have been developed for (2S)-3-amino-2-(4-fluorophenyl)propanoic acid:
(2S)-3-amino-2-(4-fluorophenyl)propanoic acid has several applications across various fields:
Research has indicated that (2S)-3-amino-2-(4-fluorophenyl)propanoic acid interacts with various molecular targets. These interactions are primarily studied through binding assays and kinetic analyses that assess its affinity towards enzymes like tyrosine hydroxylase. The fluorine atom enhances lipophilicity and may influence membrane permeability, affecting its bioavailability and pharmacodynamics.
Several compounds share structural similarities with (2S)-3-amino-2-(4-fluorophenyl)propanoic acid. A comparison highlights its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Fluoro-DL-phenylalanine | Similar structure but lacks chirality | Non-chiral; less selective in biological interactions |
4-Fluoro-L-phenylalanine | Another fluorinated derivative | Different stereochemistry; potential differences in activity |
2-Acetamido-3-(4-fluorophenyl)propanoic acid | Contains an acetamido group | Modifies solubility and reactivity compared to the target compound |
The unique substitution pattern of (2S)-3-amino-2-(4-fluorophenyl)propanoic acid contributes to its specific biological activities and applications, making it a valuable compound in both research and industrial settings.